2-(Bromomethyl)-3-methylquinoline hydrobromide 2-(Bromomethyl)-3-methylquinoline hydrobromide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17543051
InChI: InChI=1S/C11H10BrN.BrH/c1-8-6-9-4-2-3-5-10(9)13-11(8)7-12;/h2-6H,7H2,1H3;1H
SMILES:
Molecular Formula: C11H11Br2N
Molecular Weight: 317.02 g/mol

2-(Bromomethyl)-3-methylquinoline hydrobromide

CAS No.:

Cat. No.: VC17543051

Molecular Formula: C11H11Br2N

Molecular Weight: 317.02 g/mol

* For research use only. Not for human or veterinary use.

2-(Bromomethyl)-3-methylquinoline hydrobromide -

Specification

Molecular Formula C11H11Br2N
Molecular Weight 317.02 g/mol
IUPAC Name 2-(bromomethyl)-3-methylquinoline;hydrobromide
Standard InChI InChI=1S/C11H10BrN.BrH/c1-8-6-9-4-2-3-5-10(9)13-11(8)7-12;/h2-6H,7H2,1H3;1H
Standard InChI Key YJSLPGGNRSMEIJ-UHFFFAOYSA-N
Canonical SMILES CC1=CC2=CC=CC=C2N=C1CBr.Br

Introduction

Structural Characteristics and Physicochemical Properties

Molecular Architecture

The compound consists of a quinoline core substituted with a methyl group at position 3 and a bromomethyl group at position 2. The hydrobromide salt form enhances solubility in polar solvents, a property critical for its utility in synthetic chemistry.

Crystallographic Insights

While X-ray diffraction data for this specific compound remain unpublished, analogous brominated quinolines exhibit monoclinic crystal systems with halogen bonding interactions stabilizing the lattice . The bromomethyl group’s electron-withdrawing nature likely influences the quinoline ring’s electron density, affecting reactivity in subsequent substitutions.

Physicochemical Profile

The following table summarizes key properties derived from experimental and computational data:

PropertyValue
Molecular FormulaC₁₁H₁₁Br₂N
Molecular Weight317.02 g/mol
SolubilitySoluble in DMSO, methanol; sparingly soluble in water
StabilityHygroscopic; store at 2–8°C under inert gas

The hydrobromide counterion improves thermal stability compared to the free base, with decomposition observed above 180°C.

Synthesis and Scalability

Bromination of 3-Methylquinoline

The primary synthesis route involves brominating 3-methylquinoline using hydrobromic acid (HBr) or N-bromosuccinimide (NBS). A typical procedure involves:

  • Dissolving 3-methylquinoline in acetic acid at 0°C.

  • Gradual addition of HBr (48% w/v) over 30 minutes.

  • Stirring at room temperature for 12 hours to achieve 75–85% yield.

Side products like dibrominated derivatives form if reaction temperatures exceed 40°C, necessitating careful temperature control .

Industrial-Scale Optimization

For kilogram-scale production, continuous flow reactors mitigate exothermic risks. A 2019 study demonstrated a 92% yield using microchannel reactors with residence times under 5 minutes.

Reactivity and Functionalization

Nucleophilic Substitution

Applications in Drug Discovery

Anticancer Agent Development

Quinoline-bromomethyl hybrids inhibit topoisomerase IIα, with IC₅₀ values <1 μM in MCF-7 breast cancer cells. The bromine atom’s size and polarizability enhance DNA intercalation compared to chlorine analogues.

Antimicrobial Potency

Derivatives bearing piperazine substituents synthesized from this compound show broad-spectrum activity against Staphylococcus aureus (MIC = 2 μg/mL) and Candida albicans .

Future Directions

Ongoing research explores enantioselective functionalization using chiral catalysts and deuterated analogues for metabolic stability studies. The compound’s versatility ensures its continued relevance in developing kinase inhibitors and antimicrobial agents .

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